molecular formula C12H13NO3 B2535284 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 1784870-65-0

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No. B2535284
CAS RN: 1784870-65-0
M. Wt: 219.24
InChI Key: UZBNBIQLUZHLHG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (DMTQ) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DMTQ is a member of the quinoline family and has a unique chemical structure that makes it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a fluorescent probe for copper ions involves the formation of a complex between 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid and copper ions. The complex is stabilized through the coordination of the copper ion with the carbonyl and nitrogen atoms of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid. This coordination results in a change in the electronic properties of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, leading to the emission of a fluorescent signal.
Biochemical and physiological effects:
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a fluorescent probe for copper ions is its high selectivity and sensitivity towards copper ions. 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has been shown to selectively bind to copper ions over other metal ions, making it a useful tool for the detection and quantification of copper ions in complex samples. However, one limitation of using 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is its relatively low quantum yield, which may limit its sensitivity in certain applications.

Future Directions

There are several potential future directions for the study of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid for the detection of other metal ions. Additionally, the use of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a tool for the study of copper ion biology and metabolism in biological systems is an area of potential future research. Finally, the development of new synthetic methods for the preparation of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid and related compounds may lead to the discovery of new applications and properties of these compounds.

Synthesis Methods

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2,4-dimethylquinoline with various reagents. One common method involves the reaction of 2,4-dimethylquinoline with ethyl chloroformate and potassium tert-butoxide to form the intermediate 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid ethyl ester. This intermediate can then be hydrolyzed to form 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.

Scientific Research Applications

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has been studied for its potential application as a fluorescent probe for the detection of metal ions. Specifically, 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has been shown to selectively bind to copper ions and emit a strong fluorescent signal upon binding. This property has led to the development of various sensors and assays for the detection of copper ions in biological and environmental samples.

properties

IUPAC Name

2,4-dimethyl-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-10(12(15)16)7(2)13-8-4-3-5-9(14)11(6)8/h3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBNBIQLUZHLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1C(=O)O)C)CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

CAS RN

1784870-65-0
Record name 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
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